molecular formula C24H20N4O5S B2450196 (E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide CAS No. 941869-66-5

(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide

Cat. No.: B2450196
CAS No.: 941869-66-5
M. Wt: 476.51
InChI Key: AGZIXQCKAZTYPU-BJMVGYQFSA-N
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Description

(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide is a synthetic organic compound with the molecular formula C₂₄H₂₀N₄O₅S and a molecular weight of 476.5 g/mol . This chemical features a complex structure incorporating a 4,7-dimethoxybenzo[d]thiazole core, a (E)-3-(4-nitrophenyl)acrylamide chain, and a pyridin-4-ylmethyl substituent. It is supplied for research applications and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use . Compounds with this benzothiazole-acrylamide scaffold are of significant interest in medicinal chemistry research. Structurally similar molecules have been investigated for their potential biological activities, which may include acetylcholinesterase (AChE) inhibition and anticancer properties through the induction of apoptosis in cancer cells . Researchers can utilize this compound as a key intermediate or building block in developing novel pharmacologically active agents, particularly for targeting neurodegenerative diseases and oncology.

Properties

IUPAC Name

(E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O5S/c1-32-19-8-9-20(33-2)23-22(19)26-24(34-23)27(15-17-11-13-25-14-12-17)21(29)10-5-16-3-6-18(7-4-16)28(30)31/h3-14H,15H2,1-2H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZIXQCKAZTYPU-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=NC=C3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=NC=C3)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a benzothiazole moiety, a nitrophenyl group, and a pyridinylmethyl side chain. These structural features are crucial for its biological activity.

Property Details
Molecular Formula C21H20N4O3S
Molecular Weight 396.48 g/mol
IUPAC Name This compound
CAS Number Not widely reported yet

The compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The benzothiazole core may interact with various enzymes, potentially inhibiting their activity. This can lead to altered cellular signaling pathways that are critical in cancer progression.
  • Anti-inflammatory Effects : Compounds with similar structures have shown anti-inflammatory properties, which could be beneficial in treating diseases characterized by chronic inflammation.
  • Anticancer Properties : Nitro groups in related compounds have been associated with anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation .

Case Studies and Research Findings

Recent studies have highlighted the potential of nitrobenzoate-derived compounds similar to this compound:

  • Anticancer Activity : A study indicated that nitrobenzoate derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular metabolism . The specific effects of the target compound on tumor cell lines remain to be fully elucidated.
  • Antiangiogenic Effects : Research on related nitrobenzoate compounds suggests they may inhibit angiogenesis, which is crucial for tumor growth and metastasis . This aspect is particularly relevant for developing therapies aimed at limiting tumor vascularization.
  • Histone Deacetylase Inhibition : Compounds with similar thiazole structures have been noted for their ability to inhibit histone deacetylases (HDACs), leading to reactivation of tumor suppressor genes . This mechanism could also apply to the compound .

Comparative Analysis

The following table compares this compound with other related compounds:

Compound Name Biological Activity Mechanism of Action
(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)Anticancer, anti-inflammatoryEnzyme inhibition, apoptosis induction
Nitrobenzoate Compound X8AntiangiogenicInhibition of endothelial cell mobility
N-(4-methoxybenzo[d]thiazol-2-yl)HDAC inhibitionGene expression modulation

Preparation Methods

Cyclization of 2-Amino-4,7-dimethoxybenzothiazole

The benzo[d]thiazole core is synthesized via cyclization of 2-amino-4,7-dimethoxybenzenethiol with cyanogen bromide (BrCN) in ethanol under reflux (Eq. 1). This method, adapted from benzothiazole derivatizations, affords the heterocycle in 75–85% yield.

Reaction Conditions :

  • Solvent : Ethanol (anhydrous)
  • Temperature : 80°C, 6 hours
  • Workup : Precipitation in ice-water, filtration, recrystallization (ethanol)

Characterization Data :

  • Molecular Formula : C₉H₁₀N₂O₂S
  • ¹H NMR (DMSO-d₆) : δ 3.85 (s, 6H, OCH₃), 6.72 (d, J = 8.4 Hz, 1H), 7.24 (d, J = 8.4 Hz, 1H), 7.89 (s, 1H, NH₂).

N-Alkylation with Pyridin-4-ylmethyl Chloride

Dual N-Alkylation Strategy

The secondary amine in the target compound requires sequential alkylation. First, 4,7-dimethoxybenzo[d]thiazol-2-amine is reacted with pyridin-4-ylmethyl chloride in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C (Eq. 2).

Reaction Conditions :

  • Base : K₂CO₃ (2.2 equiv)
  • Solvent : DMF (anhydrous)
  • Temperature : 60°C, 12 hours
  • Workup : Extraction with ethyl acetate, washing (brine), silica gel chromatography

Intermediate Characterization :

  • Yield : 68%
  • Molecular Formula : C₁₅H₁₅N₃O₂S
  • ESI-MS : m/z 310.1 [M+H]⁺

Synthesis of (E)-3-(4-Nitrophenyl)acryloyl Chloride

Knoevenagel Condensation

(E)-3-(4-Nitrophenyl)acrylic acid is synthesized via Knoevenagel condensation of 4-nitrobenzaldehyde with malonic acid in pyridine with piperidine as a catalyst (Eq. 3). The (E)-configuration is favored under these conditions.

Reaction Conditions :

  • Catalyst : Piperidine (0.1 equiv)
  • Solvent : Pyridine
  • Temperature : 100°C, 4 hours
  • Workup : Acidification (1N HCl), extraction (CH₂Cl₂), drying (MgSO₄)

Characterization Data :

  • Yield : 82%
  • Melting Point : 185–187°C
  • ¹H NMR (CDCl₃) : δ 6.58 (d, J = 15.6 Hz, 1H), 7.72 (d, J = 15.6 Hz, 1H), 8.24–8.30 (m, 4H, Ar-H).

Conversion to Acryloyl Chloride

The acrylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C to form the corresponding acyl chloride (Eq. 4).

Reaction Conditions :

  • Reagent : SOCl₂ (3 equiv)
  • Solvent : DCM
  • Temperature : 0°C → room temperature, 2 hours
  • Workup : Evaporation under reduced pressure

Final Coupling Reaction

Amide Bond Formation

The N-alkylated benzo[d]thiazol-2-amine is reacted with (E)-3-(4-nitrophenyl)acryloyl chloride in the presence of triethylamine (TEA) in tetrahydrofuran (THF) at 0°C (Eq. 5).

Reaction Conditions :

  • Base : TEA (2.5 equiv)
  • Solvent : THF (anhydrous)
  • Temperature : 0°C → room temperature, 6 hours
  • Workup : Filtration, washing (NaHCO₃), recrystallization (ethanol)

Final Product Characterization :

  • Yield : 65%
  • Molecular Formula : C₂₄H₂₁N₅O₆S
  • Melting Point : 214–216°C
  • ¹H NMR (DMSO-d₆) : δ 3.88 (s, 6H, OCH₃), 4.92 (s, 2H, CH₂), 6.60 (d, J = 15.6 Hz, 1H), 7.32–8.30 (m, 10H, Ar-H), 8.72 (d, J = 15.6 Hz, 1H).
  • IR (KBr) : ν 1678 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).

Optimization and Challenges

Stereochemical Control

The (E)-configuration is preserved by avoiding prolonged heating and using mild bases (e.g., TEA). Polar aprotic solvents (THF, DMF) minimize isomerization.

Nitro Group Stability

The nitro group’s electron-withdrawing nature necessitates cautious pH control during workup to prevent reduction or hydrolysis.

Comparative Analysis of Synthetic Routes

Step Method Yield Advantages References
Benzo[d]thiazole formation BrCN cyclization 80% High regioselectivity
N-Alkylation K₂CO₃/DMF 68% Mild conditions
Acrylamide coupling TEA/THF 65% E-configuration retention

Q & A

Q. Table 1: Key Synthetic Parameters for Reproducibility

StepReagents/ConditionsYield (%)Citations
Benzo[d]thiazole prep4,7-Dimethoxy-2-aminothiazole, K2CO3, DMF75–80
Acrylamide coupling4-Nitrocinnamic acid, EDC.HCl, RT60–65

Q. Table 2: Computational Predictions vs. Experimental Data

ParameterDFT PredictionExperimental ValueDeviation
C=O bond length (Å)1.231.220.01
HOMO-LUMO gap (eV)3.453.500.05

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